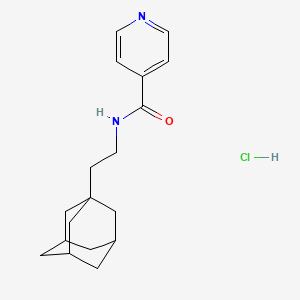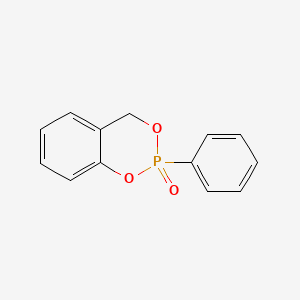
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide is a phosphorus-containing compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide typically involves the reaction of phenol with phosphorus trichloride, followed by oxidation. The reaction conditions often require the use of solvents such as acetonitrile, dichloromethane, tetrahydrofuran, and dimethylformamide . The process is sensitive to light and heat, and the compound is incompatible with water and strong oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different phosphorus oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phenyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various phosphorus-containing compounds, such as phosphonates, phosphines, and phosphates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways in cells. For example, it has been shown to inhibit neuropathy target esterase, which is involved in nerve cell function . This inhibition can lead to delayed neuropathy and other toxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: This compound is used in similar phosphorylation and phosphitylation reactions but has different reactivity and stability properties.
2-Phenoxy-4H-1,3,2-benzodioxaphosphorin 2-oxide: Known for its antiviral and antitumor properties, this compound is structurally similar but has distinct biological activities.
Uniqueness
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit enzymes and disrupt metabolic pathways makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
4242-21-1 |
|---|---|
Formule moléculaire |
C13H11O3P |
Poids moléculaire |
246.20 g/mol |
Nom IUPAC |
2-phenyl-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide |
InChI |
InChI=1S/C13H11O3P/c14-17(12-7-2-1-3-8-12)15-10-11-6-4-5-9-13(11)16-17/h1-9H,10H2 |
Clé InChI |
IVVGLHFVBDTRKX-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2OP(=O)(O1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene)](/img/structure/B14173824.png)
![10-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,11-dione](/img/structure/B14173840.png)
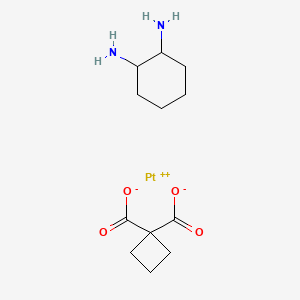

![2-[1,3-dioxolan-2-ylmethyl(methyl)amino]-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone](/img/structure/B14173872.png)
![4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14173878.png)
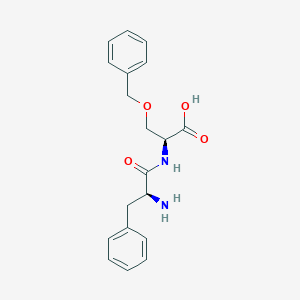
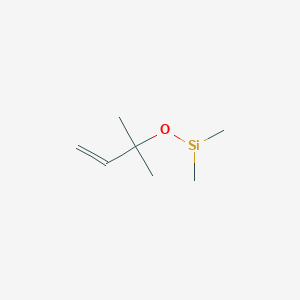

![3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one](/img/structure/B14173901.png)
![Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester](/img/structure/B14173913.png)

